
1,3-Oxazol-4-ylmethanethiol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxazol-4-ylmethanethiol;hydrochloride is a heterocyclic organic compound that contains a 1,3-oxazole ring and a thiomethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxazol-4-ylmethanethiol;hydrochloride typically involves the formation of the 1,3-oxazole ring followed by the introduction of the thiomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
1,3-Oxazol-4-ylmethanethiol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted oxazole compounds. These products can have different chemical and physical properties, making them useful for various applications .
科学的研究の応用
1,3-Oxazol-4-ylmethanethiol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Oxazol-4-ylmethanethiol;hydrochloride involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with target molecules, leading to changes in their structure and function. The oxazole ring can also participate in various chemical interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Oxazol-4-ylmethanethiol;hydrochloride include other oxazole derivatives and thiomethyl-containing compounds. Examples include:
- 1,3-Oxazole
- 1,3-Oxazol-4-ylmethanol
- 1,3-Oxazol-4-ylmethylamine
Uniqueness
This compound is unique due to the presence of both the oxazole ring and the thiomethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
IUPAC Name |
1,3-oxazol-4-ylmethanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCSIKXNFOIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
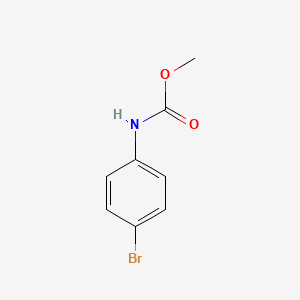
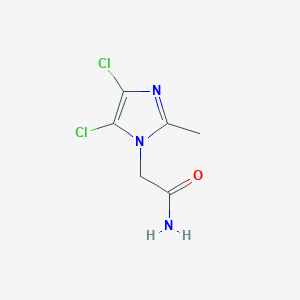
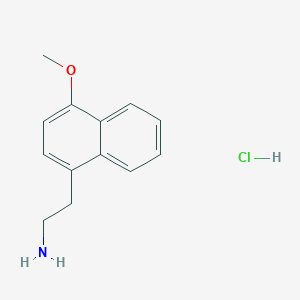
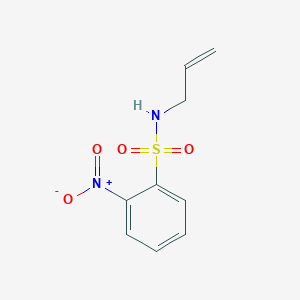
![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)
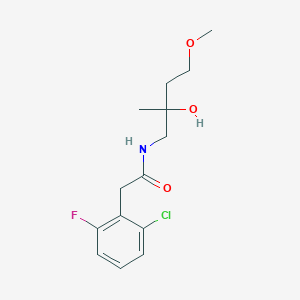
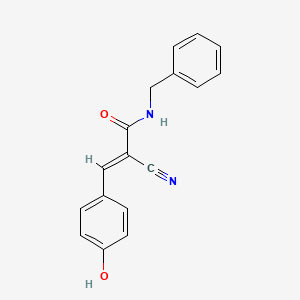


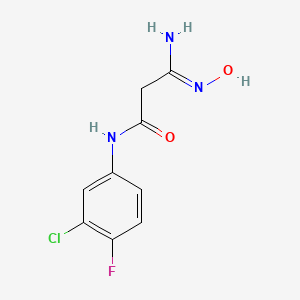
![4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
methyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2528131.png)
